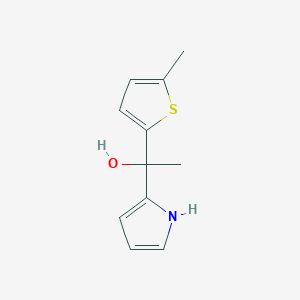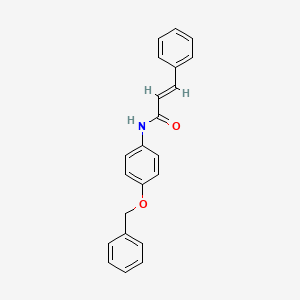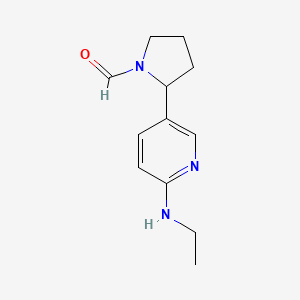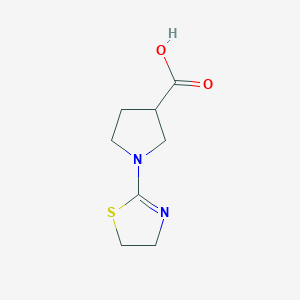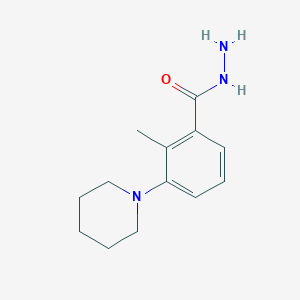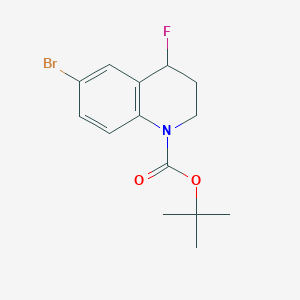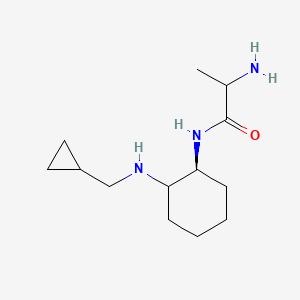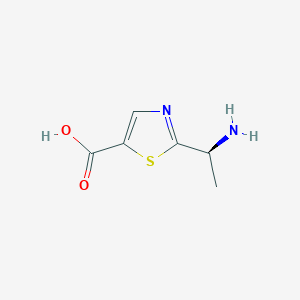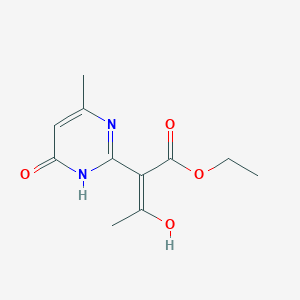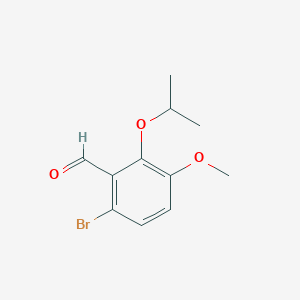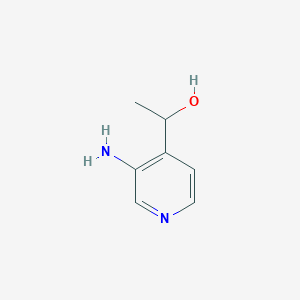
1-(3-Aminopyridin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopyridin-4-yl)ethanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 3-position and a hydroxyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitropyridin-4-yl)ethanol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, yielding the desired amino compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of nitro derivatives. This method is favored due to its high yield, cost-effectiveness, and minimal environmental impact. The process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminopyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Aminopyridin-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopyridin-4-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical pathways, modulating enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
1-(3-Aminopyridin-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(3-Aminopyridin-4-yl)ethanol: Similar structure but with the amino group at the 2-position.
3-(3-Aminopyridin-4-yl)propanol: Similar structure but with a longer carbon chain.
Uniqueness: 1-(3-Aminopyridin-4-yl)ethanol is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-(3-aminopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,8H2,1H3 |
Clé InChI |
OLZLYVWDLNASBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=NC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


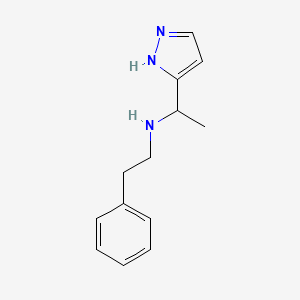
![7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B12996406.png)
